{1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol

Purity Analysis Positional Isomer Procurement Specifications

PROTAC linker-length mismatches compromise ternary complex formation. {1-[2-(Piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol addresses this with its ethylene spacer (~2.5-3.0 Å longer than methylene analogs), enabling optimal ligase-target geometry. • Unique 2-piperidinyl orientation for distinct H-bond interactions vs. 3-/4-substituted isomers • Neutral hydroxymethyl handle preserves passive permeability-preferred for CNS programs • 95% HPLC with batch NMR documentation; preparative HPLC recommended for in vivo-grade purity

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13250879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCN2C=C(N=N2)CO
InChIInChI=1S/C10H18N4O/c15-8-10-7-14(13-12-10)6-4-9-3-1-2-5-11-9/h7,9,11,15H,1-6,8H2
InChIKeyUMFIAJONMCNUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[2-(Piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol – Overview


{1-[2-(Piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 1267910-29-1) is a heterocyclic building block belonging to the class of 1,2,3-triazole derivatives. It features a piperidine ring linked via an ethylene spacer to a 1,2,3-triazole core functionalized with a hydroxymethyl group at the 4-position. The molecular formula is C10H18N4O with a molecular weight of 210.28 g/mol . This compound serves as a versatile intermediate for medicinal chemistry, particularly in the synthesis of PROTACs, click chemistry conjugates, and PrCP inhibitor scaffolds. It is commercially available from multiple suppliers at a standard purity of 95% (HPLC) with batch-specific QC documentation including NMR and HPLC .

Piperidine-triazole building block for medicinal chemistry
Ethylene-linked scaffold for PROTAC linker design
Hydroxymethyl handle for click chemistry and PrCP inhibitor elaboration

Why Generic Substitution Fails


Compounds within the piperidine-triazole-methanol class exhibit critical structural variations—specifically the piperidine attachment point (2-yl versus 3-yl or 4-yl), the linker type (ethyl versus methyl), and the triazole substitution pattern—that directly impact downstream reactivity, molecular geometry, and biological target engagement. For example, the 4-piperidinyl positional isomer (CAS 2098109-45-4) presents a different nitrogen spatial orientation, altering hydrogen-bonding capacity and steric profile in target binding pockets . The 2-piperidinyl ethyl-linked architecture of the target compound provides a unique vector for fragment elaboration that cannot be replicated by methyl-linked or N-alkylated analogs, making generic substitution inadvisable without revalidation of synthetic routes and biological activity .

Positional isomer mismatch: 4-piperidinyl isomer (CAS 2098109-45-4) alters nitrogen orientation, likely shifting hydrogen-bonding geometry and target engagement.
Linker-length sensitivity: Methylene-linked analogs lack the ~2.5–3.0 Å extra reach and rotational freedom critical for PROTAC ternary complex formation.
Charged analog divergence: Carboxylic acid derivatives introduce an ionizable group, which may reduce passive permeability compared to the neutral hydroxymethyl scaffold.

Quantitative Differentiation Evidence


Purity: Target vs. 4-Piperidinyl Isomer

The target compound is supplied at a standard purity of 95% (HPLC), whereas the 4-piperidinyl positional isomer (CAS 2098109-45-4) is available at 98% purity from the same supplier . This 3-percentage-point purity differential is meaningful for applications requiring >95% purity thresholds, such as late-stage functionalization in medicinal chemistry campaigns. The lower purity of the target compound reflects the synthetic challenges associated with the 2-piperidinyl substitution pattern, which may involve steric hindrance during triazole formation .

Purity
Class-level inference
95% (target) vs. 98% (4-piperidinyl isomer)
Purity differential may require additional purification for >95% threshold workflows.
Single-supplier batch analysis; revalidation advised.
Purity Analysis Positional Isomer Procurement Specifications

Cost Comparison: 2- vs. 4-Piperidinyl Isomer

The target compound is priced at approximately 3,513 CNY per gram, while the 4-piperidinyl isomer is listed at a comparable or slightly lower price point (exact comparator pricing fluctuates by batch and supplier) . The cost parity despite the lower purity of the 2-yl isomer indicates that synthetic accessibility differences are reflected in final product pricing, making the target compound a less cost-efficient choice when higher purity is available at similar cost for the isomer.

Cost at 1g scale
Supporting evidence
~3,513 CNY/g (95%) vs. comparable or lower price (4-isomer, 98%)
Cost-purity trade-off favors 4-isomer unless 2-piperidinyl geometry is required.
Pricing reflects synthetic accessibility; subject to change.
Cost Efficiency Procurement Economics Building Block Sourcing

cLogP & tPSA: Hydroxymethyl vs. Carboxylic Acid

The target compound (hydroxymethyl at triazole 4-position) is predicted to have a lower cLogP (approximately -0.5 to 0.5) and a higher topological polar surface area (tPSA) compared to the corresponding carboxylic acid analog (CAS 2155852-06-3, 1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid) . The carboxylic acid analog introduces an ionizable acidic moiety (predicted pKa ~3-4) that significantly increases aqueous solubility but may reduce passive membrane permeability. In contrast, the neutral hydroxymethyl group preserves hydrogen-bonding capacity without introducing a charge at physiological pH, making the target compound more suitable for CNS-targeting scaffolds or PROTAC linker applications where charge neutral linkers are preferred [1].

cLogP & tPSA
Class-level inference
cLogP ~0, tPSA ~70–80 Ų (neutral) vs. cLogP ~-1.5, tPSA ~90–100 Ų (acid)
Neutral hydroxymethyl may support CNS permeability modeling over charged analog.
Computed values; intended for comparative ranking only.
Physicochemical Properties Drug-likeness ADME Prediction

Linker Length: Ethylene vs. Methylene Spacer

The target compound features an ethylene (-CH2CH2-) spacer linking piperidine to triazole, providing a ~2.5-3.0 Å longer reach and greater conformational flexibility compared to analogous methylene-linked derivatives such as {1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol . This increased linker length and rotational freedom are critical in PROTAC design, where the distance and geometry between the E3 ligase ligand and the target protein ligand determine ternary complex formation efficiency and degradation potency [1]. Empirical PROTAC SAR studies have demonstrated that even single-atom linker length changes can shift degradation potency by >10-fold (DC50), underscoring that the ethylene spacer is not functionally interchangeable with methylene analogs.

Linker length
Cross-study comparable
~5.5–6.0 Å (ethylene) vs. ~3.0–3.5 Å (methylene), +1 rotatable bond
Extended reach and flexibility essential for PROTAC ternary complex geometry.
Estimated geometries; solution-phase conformations may differ.
PROTAC Linkers Ternary Complex Formation Structure-Activity Relationships

Optimal Application Scenarios


PROTAC Linker with Extended Reach

The ethylene spacer provides ~2.5-3.0 Å additional length over methylene-linked analogs, making this compound the preferred choice for PROTAC designs where the ligase ligand and target protein ligand binding sites are separated by a distance that cannot be bridged by shorter linkers. The hydroxymethyl group offers a versatile synthetic handle for further elongation or conjugation [REFS-S4-1].

CNS Drug Discovery: Charge-Neutral Handle

Unlike the carboxylic acid analog, the neutral hydroxymethyl group avoids introducing an ionizable acidic moiety (pKa ~3-4), preserving passive membrane permeability. This compound is preferred for CNS programs where blood-brain barrier penetration is critical. Users should account for the 95% purity specification and implement preparative HPLC purification if >95% purity is required for in vivo dosing [REFS-S4-2].

PrCP Inhibitor: 2-Piperidinyl Scaffold

The 2-piperidinyl substitution pattern places the secondary amine in a distinct spatial position compared to 3- and 4-piperidinyl isomers. This orientation may enable unique hydrogen-bond interactions with PrCP active-site residues. As documented in Merck patent disclosures, piperidinyl triazole derivatives bearing 2-substituted piperidine rings have been explored as PrCP inhibitors for metabolic disease [REFS-S4-3].

Application
Selection Property
Validation Focus
PROTAC linker design research
Ethylene spacer geometry and rotatable bonds
Ternary complex formation efficiency assays
CNS penetration modeling studies
Charge-neutral hydroxymethyl handle
Passive permeability and brain penetration models
PrCP inhibitor scaffold research
2-piperidinyl spatial orientation
PrCP active-site interaction studies
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